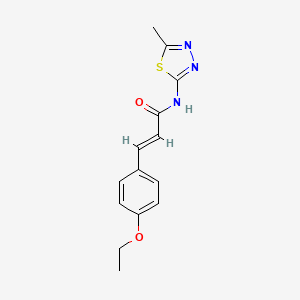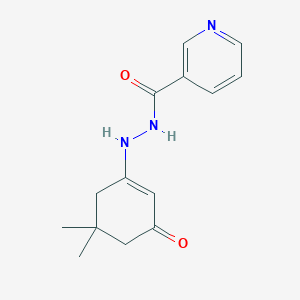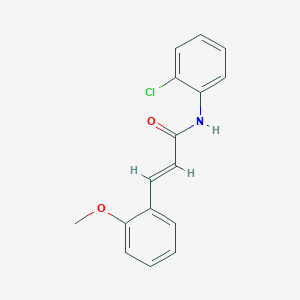
3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, also known as EMTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. In materials science, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been used as a building block for the synthesis of novel polymers with unique properties. In agriculture, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been studied for its potential as a herbicide due to its ability to inhibit the growth of weeds.
Mécanisme D'action
The mechanism of action of 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell proliferation and growth. Specifically, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and disruption of the cell cycle. In addition, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have anti-inflammatory properties, which may be useful in the treatment of a variety of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. In addition, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to be relatively stable under a variety of conditions, which makes it a useful tool for studying various biological processes. However, one limitation of 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide. One area of interest is the development of novel anticancer agents based on 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, which could be used to treat a variety of different types of cancer. Another area of interest is the development of new materials based on 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, which could have a variety of useful properties. Finally, further research is needed to fully understand the mechanism of action of 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide and its potential applications in various fields.
Méthodes De Synthèse
3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide can be synthesized using a simple one-pot reaction between 4-ethoxybenzaldehyde, 5-methyl-1,3,4-thiadiazol-2-amine, and acryloyl chloride in the presence of a base. The reaction yields 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide as a yellow solid with a melting point of 128-130°C.
Propriétés
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-3-19-12-7-4-11(5-8-12)6-9-13(18)15-14-17-16-10(2)20-14/h4-9H,3H2,1-2H3,(H,15,17,18)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJQHSMUTVLJMX-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]pyrimidine-5-carboxylic acid](/img/structure/B5632960.png)

![N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]chromane-3-carboxamide](/img/structure/B5632971.png)
![N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide](/img/structure/B5632975.png)
![1'-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5632981.png)

![N-(2-furylmethyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5632995.png)
![N-1-naphthyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5633002.png)
![9-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633007.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5633014.png)
![6-chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B5633031.png)
![4-({3-[(2-ethylpiperidin-1-yl)carbonyl]phenyl}sulfonyl)-1,4-oxazepane](/img/structure/B5633046.png)
![methyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate](/img/structure/B5633054.png)
![(1S*,5R*)-3-[3-(1H-pyrazol-1-yl)propanoyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5633055.png)